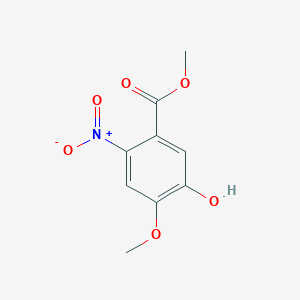
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
概要
説明
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, also known as MHMN, is a synthetic organic compound that has become widely used in scientific research due to its ability to act as a substrate for certain enzymes. MHMN is particularly useful in research related to the study of enzyme kinetics and the investigation of biochemical pathways. In
科学的研究の応用
-
Scientific Field : Chemical Synthesis
- Application Summary : Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a chemical compound used in various chemical reactions .
- Methods of Application : This compound is typically used in laboratory settings, where it is stored at room temperature and handled according to safety protocols .
- Results or Outcomes : The specific outcomes of its use can vary greatly depending on the nature of the experiment or reaction it is used in .
-
Scientific Field : Traditional Chinese Medicine
- Application Summary : A compound similar to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate was found in Thesium chinense Turcz., a plant used in traditional Chinese medicine .
- Methods of Application : The plant and its preparations are used to treat inflammatory diseases. The constituents of the plant were isolated and their structures were elucidated by NMR spectroscopy and ECD calculations .
- Results or Outcomes : The constituents of the plant, including a compound similar to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, were found to have anti-inflammatory activity. They could alleviate lung inflammation by regulating inflammation-related proteins .
-
Scientific Field : Chemical Synthesis
- Application Summary : Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is used in various chemical reactions .
- Methods of Application : This compound is typically used in laboratory settings, where it is stored at room temperature and handled according to safety protocols .
- Results or Outcomes : The specific outcomes of its use can vary greatly depending on the nature of the experiment or reaction it is used in .
-
Scientific Field : Chemical Synthesis
- Application Summary : Methyl 2-nitrobenzoate, a compound similar to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, may be used in chemical synthesis studies .
- Methods of Application : This compound is typically used in laboratory settings, where it is stored at room temperature and handled according to safety protocols .
- Results or Outcomes : The specific outcomes of its use can vary greatly depending on the nature of the experiment or reaction it is used in .
-
Scientific Field : Chemical Synthesis
- Application Summary : Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is used in various chemical reactions .
- Methods of Application : This compound is typically used in laboratory settings, where it is stored at room temperature and handled according to safety protocols .
- Results or Outcomes : The specific outcomes of its use can vary greatly depending on the nature of the experiment or reaction it is used in .
-
Scientific Field : Chemical Synthesis
- Application Summary : Methyl 2-nitrobenzoate, a compound similar to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, may be used in chemical synthesis studies .
- Methods of Application : This compound is typically used in laboratory settings, where it is stored at room temperature and handled according to safety protocols .
- Results or Outcomes : The specific outcomes of its use can vary greatly depending on the nature of the experiment or reaction it is used in .
特性
IUPAC Name |
methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)5(3-7(8)11)9(12)16-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUUVVYMPUDTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694261 | |
| Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
CAS RN |
215659-03-3 | |
| Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

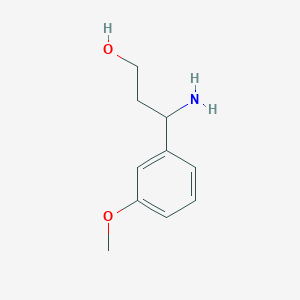
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)
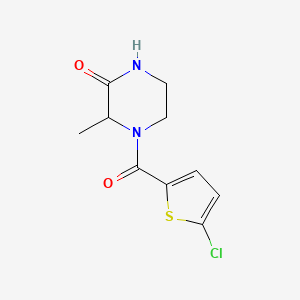
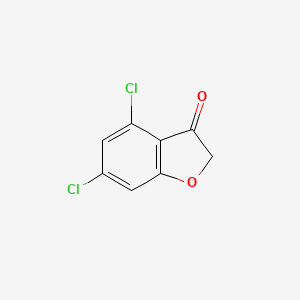
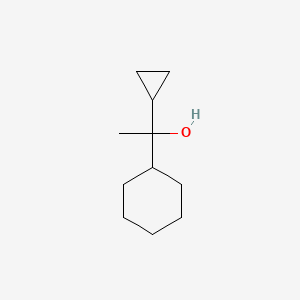
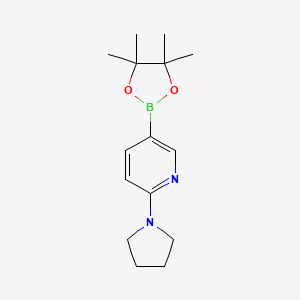
![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)
![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)
![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)
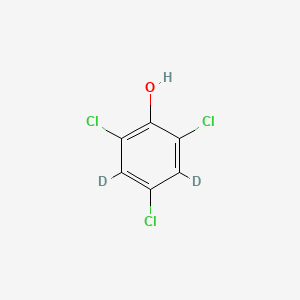
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1455199.png)